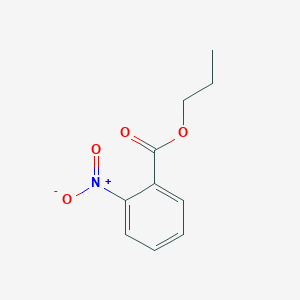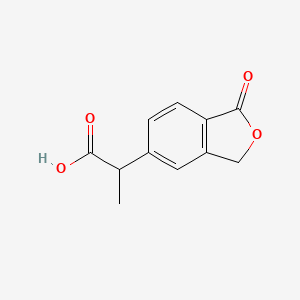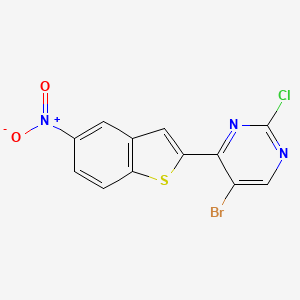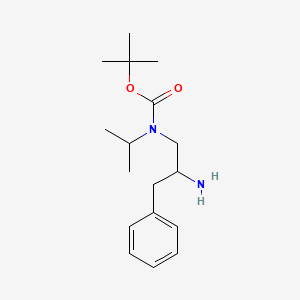
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is an organic compound with the molecular formula C16H17ClO3. This compound is characterized by the presence of a chloro group, a methoxybenzyloxy group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like toluene or methanol and catalysts such as trimethylsilyl triflate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as flash chromatography and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyloxy groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)acetic acid
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)propanoic acid
- 2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)butanoic acid
Uniqueness
2-(3-Chloro-4-(4-methoxybenzyloxy)phenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClO3 |
|---|---|
Molecular Weight |
292.75 g/mol |
IUPAC Name |
2-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanol |
InChI |
InChI=1S/C16H17ClO3/c1-19-14-5-2-13(3-6-14)11-20-16-7-4-12(8-9-18)10-15(16)17/h2-7,10,18H,8-9,11H2,1H3 |
InChI Key |
SADPDKMTYLRGIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



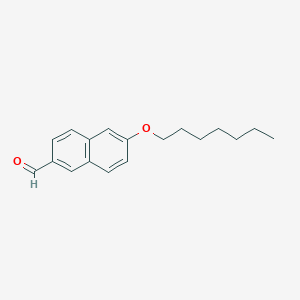
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)


